Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzylbenzotriazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)12-7-8-14-13(9-12)16-17-18(14)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTRMRWKXFPTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate typically involves the reaction of benzotriazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of benzotriazole with benzyl chloride in the presence of a base, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 113053-50-2
The compound features a benzotriazole ring, which is known for its versatility in forming coordination complexes and its ability to act as a ligand in various chemical reactions.
Scientific Research Applications
1. Coordination Chemistry
This compound serves as a valuable ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it useful for synthesizing novel metal-organic frameworks (MOFs) and catalysts. The coordination properties can be exploited for developing new materials with specific electronic or optical properties.
2. Medicinal Chemistry
The compound has shown potential pharmacological activities, including:
- Antimicrobial Activity : Research indicates that benzotriazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives have been synthesized that demonstrate activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Some studies suggest that benzotriazole derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for further exploration in treating inflammatory diseases.
3. Environmental Chemistry
This compound can be used as a corrosion inhibitor due to the benzotriazole moiety's effectiveness in protecting metals from corrosion . Its application extends to formulations designed for use in cooling systems and hydraulic fluids.
Industrial Applications
1. Specialty Chemicals
The compound is utilized in the production of specialty chemicals that require specific functional groups. Its ability to undergo various chemical transformations allows it to serve as a building block for more complex organic molecules .
2. Dyes and Pigments
Due to its structural characteristics, this compound can also be used in the synthesis of dyes and pigments. The compound's stability under UV light makes it suitable for applications where lightfastness is crucial.
Case Study 1: Antimicrobial Activity
A series of methyl benzotriazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant zones of inhibition comparable to standard antibiotics . This study highlights the potential of this compound as a precursor for developing new antimicrobial agents.
Case Study 2: Corrosion Inhibition
Research conducted on the effectiveness of benzotriazole derivatives as corrosion inhibitors demonstrated that these compounds significantly reduced the corrosion rate of copper in saline solutions. The study concluded that this compound could be an effective component in formulations aimed at protecting metal surfaces .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The benzotriazole moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate with structurally related benzotriazole and triazole derivatives:
Key Observations:
Core Structure: The benzotriazole core (fused benzene-triazole system) provides greater aromatic stability compared to non-fused triazoles, influencing electronic properties and binding interactions .
Ester groups (methyl vs. ethyl) affect solubility and metabolic stability. Methyl esters are generally more hydrolytically labile than ethyl esters . Halogenation (e.g., bromine at position 7 in ) introduces reactivity for cross-coupling reactions.
Applications :
- Unsubstituted benzotriazole esters (e.g., ) are common intermediates in drug discovery.
- Ethyl esters with benzyl groups (e.g., ) are explored as ligands or enzyme inhibitors due to their structural mimicry of natural substrates.
Research and Industrial Relevance
- Pharmaceuticals : Benzotriazole esters are precursors for kinase inhibitors and antimicrobial agents .
- Materials Science : Used in UV stabilizers and corrosion inhibitors due to their aromatic stability .
- Catalysis: Benzotriazole derivatives participate in photocatalytic hydrogen evolution (e.g., in nanocomposites ).
Biological Activity
Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various fields.
Chemical Structure and Synthesis
This compound belongs to the benzotriazole family, which is known for its versatile biological properties. The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through cycloaddition reactions. A common method for synthesizing benzotriazoles involves the reaction of an azide with an alkyne in the presence of a copper catalyst, known as the CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction .
Biological Activity Overview
The biological activities of this compound have been investigated across several studies. Notably:
- Antimicrobial Activity : Research indicates that derivatives of benzotriazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, this compound has shown potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Antitumor Effects : Studies have suggested that benzotriazole derivatives possess antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. This compound has been shown to induce apoptosis in cancer cell lines through various signaling pathways .
- Neuroprotective Properties : Recent findings highlight the potential neuroprotective effects of this compound. It has been observed to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating cognitive disorders .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antibacterial | MRSA | 12.5–25 μg/mL | |
| Antitumor | Various Cancer Cell Lines | IC50 = 15 μM | |
| Neuroprotective | Human Neuroblastoma Cells | IC50 = 380 nM |
Case Study: Antimicrobial Efficacy
In a study conducted by Ochal et al., various benzotriazole derivatives were tested for their antimicrobial efficacy against clinical strains including MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). This compound was among the most effective compounds tested, demonstrating a significant reduction in bacterial growth at low concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-benzyl-1,2,3-benzotriazole-5-carboxylate, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and esterification. For example, analogous triazole derivatives are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures ≥95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
- Methodology : Use PPE compliant with OSHA/EN standards: nitrile gloves, lab coats, and P95 respirators for aerosolized particles . Store the compound in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent hydrolysis. Stability testing via accelerated degradation studies (40°C/75% RH for 30 days) can identify decomposition pathways .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies benzyl protons (δ 5.2–5.4 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
- IR : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ m/z 281.09) validates molecular weight .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) with SHELXL or OLEX2 enables precise determination of bond angles and torsion. For example, the benzyl group’s dihedral angle relative to the triazole ring (observed as ~15° in analogous structures) can be refined using least-squares methods. Resolve twinning or disorder with SHELXD . Data-to-parameter ratios >15:1 ensure reliability .
Q. What computational strategies are effective for studying this compound’s electronic properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with triazole-binding pockets) .
- Reactivity Prediction : Simulate nucleophilic attack at the ester carbonyl using molecular dynamics (GROMACS) .
Q. How can discrepancies in reported biological activity data for this compound be analyzed?
- Methodology : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination via MTT assays in triplicate). Compare with structural analogs (e.g., Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate ) to isolate substituent effects. Address batch-to-batch variability via QC using LC-MS and DSC .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodology : Optimize reaction parameters via DoE (Design of Experiments):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
